molecular formula C11H7ClFNOS B3000392 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 476296-58-9

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No. B3000392
CAS RN: 476296-58-9
M. Wt: 255.69
InChI Key: XSBUUAOCXSJDIC-UHFFFAOYSA-N
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Description

“5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H8FNOS . It is also known as Thiophene-2-carboxamide, N-(4-fluorophenyl)- . This compound is a part of the class of organic compounds known as p-toluenesulfonamides .


Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives, which includes “5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide”, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursor compounds include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” is 221.251 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

“5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” can be used as a reactant in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to synthesize various organic compounds.

Synthesis of Biaryl Amides

This compound can also be used in the synthesis of biaryl amides . Biaryl amides are a class of organic compounds that have two aryl groups connected by an amide group. They have a wide range of applications in medicinal chemistry due to their biological activities.

Synthesis of Kinesin Spindle Protein Inhibitors

“5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” can be used in the synthesis of kinesin spindle protein inhibitors . These inhibitors are potential therapeutic agents for the treatment of cancer, as they can inhibit cell division and thus the growth of cancer cells.

GABA α2/3 Agonist Preparation

This compound can be used in the preparation of GABA α2/3 agonists . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the mammalian central nervous system, and GABA α2/3 agonists can have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Anti-Tobacco Mosaic Virus (TMV) Activity

“5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” has been studied for its anti-Tobacco Mosaic Virus (TMV) activity . TMV is a widespread plant pathogen that causes significant losses in many crops, and compounds with anti-TMV activity can be used to develop new plant protection products.

Therapeutic Importance in Synthetic Thiophene

Thiophene and its substituted derivatives, such as “5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide”, have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction likely alters the function of the factor, potentially inhibiting its role in the coagulation cascade. This could lead to a decrease in blood clot formation.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting . By interacting with Coagulation Factor X, it may disrupt this pathway, leading to downstream effects such as reduced clot formation.

Result of Action

Given its target, it is likely that the compound could reduce blood clot formation by inhibiting the function of Coagulation Factor X .

properties

IUPAC Name

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBUUAOCXSJDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide

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